4-(N-Piperidino)-thiosemicarbazide

Overview

Description

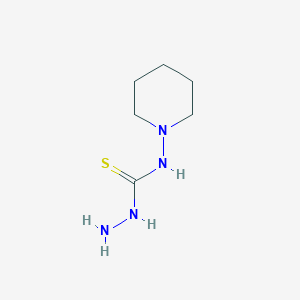

4-(N-Piperidino)-thiosemicarbazide is an organic compound that features a piperidine ring attached to a thiosemicarbazide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both piperidine and thiosemicarbazide functionalities allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Piperidino)-thiosemicarbazide typically involves the reaction of piperidine with thiosemicarbazide under controlled conditions. One common method includes the following steps:

Starting Materials: Piperidine and thiosemicarbazide.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux.

Procedure: Thiosemicarbazide is dissolved in the solvent, and piperidine is added dropwise. The reaction mixture is then heated to reflux for several hours.

Isolation: After completion of the reaction, the solvent is evaporated, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(N-Piperidino)-thiosemicarbazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiosemicarbazide moiety to corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiosemicarbazide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine or thiosemicarbazide derivatives.

Scientific Research Applications

4-(N-Piperidino)-thiosemicarbazide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(N-Piperidino)-thiosemicarbazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The piperidine ring may interact with receptors or enzymes, while the thiosemicarbazide moiety can participate in redox reactions or form coordination complexes.

Comparison with Similar Compounds

Similar Compounds

Thiosemicarbazide: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity.

Piperidine: Does not contain the thiosemicarbazide moiety, limiting its biological activity.

N-Piperidinyl etonitazene: A structurally similar compound with different pharmacological properties.

Uniqueness

4-(N-Piperidino)-thiosemicarbazide is unique due to the combination of piperidine and thiosemicarbazide functionalities, which confer a wide range of chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry.

Biological Activity

4-(N-Piperidino)-thiosemicarbazide is an organic compound that combines a piperidine ring with a thiosemicarbazide moiety, making it a subject of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound's structure features a piperidine ring attached to a thiosemicarbazide group, which is known for its reactivity and ability to form coordination complexes with metal ions. The synthesis typically involves the reaction of piperidine with thiosemicarbazide in an organic solvent under reflux conditions.

Synthetic Route Overview

- Starting Materials : Piperidine and thiosemicarbazide.

- Solvent : Ethanol or methanol.

- Procedure : Thiosemicarbazide is dissolved in the solvent, followed by the dropwise addition of piperidine and heating to reflux for several hours. The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of thiosemicarbazones containing piperidine display potent inhibitory activity against various bacterial strains.

- Minimum Inhibitory Concentrations (MICs) : Compounds derived from thiosemicarbazides have shown MIC values ranging from 0.5 to over 512 µg/mL against Mycobacterium tuberculosis, with some compounds demonstrating enhanced activity compared to standard treatments like isoniazid (INH) .

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study focusing on piperidine-based thiosemicarbazones reported IC50 values indicating strong inhibition against cancer cell lines, suggesting that structural modifications can enhance their efficacy.

- Cell Lines Tested : HL-60 (human promyelocytic leukemia), HT-29 (human colorectal cancer), and MCF7 (human breast cancer).

- IC50 Values : Some derivatives exhibited IC50 values lower than 100 μM, indicating promising anti-proliferative activity .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. The inhibition mechanism involves binding to the active site of DHFR, which is crucial for the development of therapeutic agents against diseases like cancer and tuberculosis .

- Metal Ion Coordination : The thiosemicarbazide moiety can form complexes with transition metals, influencing enzymatic reactions and protein functions.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiosemicarbazone derivatives, revealing that compounds containing the piperidine structure had significantly lower MIC values against resistant strains of bacteria compared to traditional antibiotics .

Study 2: Anticancer Properties

Research on piperidinothiosemicarbazone derivatives demonstrated their selective toxicity towards cancer cells while sparing normal cells. The findings highlighted the importance of structural modifications in enhancing anticancer activity .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

| Compound Type | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | High | Moderate to High | Effective against M. tuberculosis; inhibits DHFR |

| Thiosemicarbazide | Moderate | Low | Lacks piperidine ring; less versatile |

| Piperidine | Low | None | Limited biological activity |

Properties

IUPAC Name |

1-amino-3-piperidin-1-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4S/c7-8-6(11)9-10-4-2-1-3-5-10/h1-5,7H2,(H2,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIUNSHBFMMYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654426 | |

| Record name | N-(Piperidin-1-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91469-16-8 | |

| Record name | N-(Piperidin-1-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.